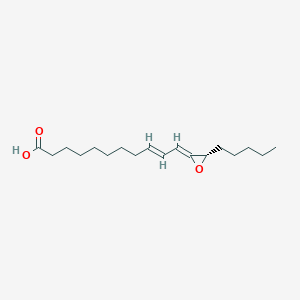
12,13-Eoda
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid is a polyunsaturated fatty acid derivative. It is a member of the oxylipin family, which are oxygenated derivatives of fatty acids. This compound is known for its role in various biological processes, including inflammation and cell signaling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid typically involves the oxidation of linoleic acid. The process begins with the enzymatic action of lipoxygenases, which convert linoleic acid to hydroperoxy derivatives. These intermediates are then further processed to form the epoxy derivatives under specific reaction conditions .
Industrial Production Methods
Industrial production of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid often involves biotechnological methods, utilizing microbial or plant-based lipoxygenases to catalyze the oxidation of linoleic acid. This method is preferred due to its efficiency and eco-friendliness .
Analyse Chemischer Reaktionen
Types of Reactions
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hydroperoxy and hydroxyl derivatives.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxy group under mild conditions.
Major Products
Hydroperoxy and Hydroxyl Derivatives: Formed through oxidation.
Diols: Formed through reduction.
Substituted Epoxides: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and epoxidation reactions.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the synthesis of bio-based materials and as a precursor for other bioactive compounds.
Wirkmechanismus
The mechanism of action of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes like lipoxygenases and cyclooxygenases, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid
- 13-Hydroxyoctadecadienoic acid
- Linoleic acid derivatives
Uniqueness
(13S)-12,13-epoxyoctadeca-9,11-dienoic acid is unique due to its specific epoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its role in modulating inflammation and cell signaling pathways makes it a compound of significant interest in both basic and applied research .
Eigenschaften
CAS-Nummer |
114488-95-8 |
|---|---|
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(E,11Z)-11-[(3S)-3-pentyloxiran-2-ylidene]undec-9-enoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,14,16H,2-7,9-10,12-13,15H2,1H3,(H,19,20)/b11-8+,17-14-/t16-/m0/s1 |
InChI-Schlüssel |
ZFVKKBAQVWQQHP-MEQKAPTFSA-N |
SMILES |
CCCCCC1C(=CC=CCCCCCCCC(=O)O)O1 |
Isomerische SMILES |
CCCCC[C@H]1/C(=C/C=C/CCCCCCCC(=O)O)/O1 |
Kanonische SMILES |
CCCCCC1C(=CC=CCCCCCCCC(=O)O)O1 |
Synonyme |
12,13-EODA 12,13-epoxy-9(2),11-octadecadienoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















